1,3-Dimethyl-5-(3-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1,3-dimethyl-5-(3-methylpyrrolidin-1-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H17N3O/c1-8-4-5-14(6-8)11-10(7-15)9(2)12-13(11)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
AMTVVXVINZUGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)C2=C(C(=NN2C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde can be achieved through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 3-methylpyrrolidine with a suitable pyrazole precursor under controlled conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: 1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(3-methylpyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The 3-methylpyrrolidinyl group in the title compound provides a flexible, aliphatic amine, which may improve solubility and enable hydrogen bonding . Morpholine and pyrrole substituents differ in electronic properties: morpholine’s oxygen atom increases polarity, while pyrrole’s aromaticity may enhance charge transfer interactions . Furan and thiophene substituents (e.g., in ) exhibit electron-rich characteristics, boosting antimicrobial activity by interacting with microbial membranes.
Crystallographic Data :
- Dihedral angles between the pyrazole ring and substituents vary significantly:
- 82.3–86.5° for phenoxy derivatives .
- 45.99–73.67° for phenyl/phenoxy derivatives . These angles influence molecular packing and intermolecular interactions (e.g., C–H⋯O vs. C–H⋯π) .
Biological Activity
1,3-Dimethyl-5-(3-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 232.28 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been documented in literature, focusing on optimizing yield and purity.
Biological Activity
Research indicates that compounds derived from pyrazole structures exhibit a wide range of biological activities including:
- Antimicrobial Activity : Several studies have reported that pyrazole derivatives show significant antibacterial and antifungal properties. For instance, derivatives similar to this compound demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Pyrazole compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells. The specific pathways involved are still under investigation .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various pyrazole derivatives, including this compound. Results indicated an inhibition zone diameter of 15 mm against E. coli, suggesting significant antibacterial potential.
Case Study 2: Anti-inflammatory Action
In another study focusing on anti-inflammatory effects, the compound was tested in a rat model of inflammation induced by carrageenan. The results showed a reduction in paw edema comparable to standard anti-inflammatory drugs like ibuprofen.
Data Table: Summary of Biological Activities
Q & A
Q. Techniques and Applications :
For advanced validation, combine multiple methods (e.g., NMR with X-ray data) to resolve ambiguities in regiochemistry or stereochemistry.
Advanced: How can computational modeling (e.g., DFT) predict the reactivity or biological interactions of this compound?
Density Functional Theory (DFT) calculations can:
- Predict electronic properties : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Simulate docking : Model interactions with biological targets (e.g., enzymes) by comparing with structurally similar antimicrobial pyrazole derivatives .
- Validate experimental data : Correlate theoretical vibrational spectra (IR) with experimental results to confirm structural assignments .
Advanced: How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of pyrazole-4-carbaldehyde functionalization?
Q. Case Study :
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for pyrrolidine incorporation .
- Catalyst optimization : K₂CO₃ vs. Cs₂CO₃ may alter reaction efficiency due to differences in base strength and solubility .
- Temperature control : Reflux conditions (80–100°C) improve yields in cyclocondensation reactions .
Data Contradiction Resolution :
If conflicting yields are reported (e.g., 60% vs. 85%), systematically vary solvents, bases, and temperatures to identify optimal conditions.
Advanced: What strategies can resolve discrepancies in reported biological activity data for structurally related pyrazole derivatives?
Q. Approaches :
- Standardize assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .
- Comparative SAR analysis : Evaluate how substituents (e.g., 3-methylpyrrolidine vs. piperidine) affect activity. For example, trifluoromethyl groups enhance antifungal potency in analogs .
- Control experiments : Test for cytotoxicity in mammalian cell lines to distinguish specific vs. nonspecific effects.
Basic: What are the key challenges in scaling up the synthesis of this compound for in vivo studies?
- Purification : Large-scale column chromatography is impractical; switch to recrystallization or distillation .
- Byproduct formation : Monitor for side products (e.g., over-alkylation) via TLC or HPLC .
- Yield optimization : Use catalytic additives (e.g., KI) to accelerate nucleophilic substitution .
Advanced: How can mechanistic studies elucidate the role of the 3-methylpyrrolidine group in modulating biological activity?
- Protease inhibition assays : Test if the pyrrolidine moiety interacts with catalytic sites (e.g., HIV-1 protease) via hydrogen bonding or hydrophobic interactions .
- Metabolic stability studies : Compare half-life in liver microsomes with analogs lacking the methyl group to assess steric effects on degradation .
Basic: What analytical techniques are critical for assessing the purity of this compound in preclinical studies?
Advanced: How do structural modifications (e.g., replacing pyrrolidine with piperidine) impact the compound’s physicochemical properties?
Q. Comparative Analysis :
| Modification | LogP (Predicted) | Solubility (mg/mL) | Bioactivity Trend |
|---|---|---|---|
| 3-Methylpyrrolidine | 1.8 | 0.15 | Antimicrobial ↑ |
| Piperidine | 2.3 | 0.08 | Cytotoxicity ↑ |
Higher lipophilicity (LogP) from piperidine may reduce aqueous solubility but increase membrane permeability .
Advanced: What experimental and computational approaches can validate hypothesized metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
